molecular formula C9H11NO3 B1331882 N-(2-furylmethyl)-3-oxobutanamide CAS No. 392721-34-5

N-(2-furylmethyl)-3-oxobutanamide

Cat. No.: B1331882
CAS No.: 392721-34-5
M. Wt: 181.19 g/mol
InChI Key: ODBQQAWOWBZWAB-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-oxobutanamide is an organic compound that features a furan ring attached to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-oxobutanamide typically involves the reaction of 2-furylmethylamine with an appropriate acylating agent. One common method is the acylation of 2-furylmethylamine with 3-oxobutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal byproducts. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-(2-furylmethyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-3-methoxybutanamide: Similar structure with a methoxy group instead of a carbonyl group.

    N-(2-furylmethyl)-3-hydroxybutanamide: Contains a hydroxyl group instead of a carbonyl group.

    N-(2-furylmethyl)-3-aminobutanamide: Features an amino group in place of the carbonyl group.

Uniqueness

N-(2-furylmethyl)-3-oxobutanamide is unique due to its specific combination of a furan ring and a carbonyl-containing butanamide moiety. This structure imparts distinct reactivity and potential applications that are not observed in its analogs. The presence of the carbonyl group allows for various chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBQQAWOWBZWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359297
Record name N-(2-furylmethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392721-34-5
Record name N-(2-furylmethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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